cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 233600-33-4
VCID: VC2220876
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid

CAS No.: 233600-33-4

Cat. No.: VC2220876

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid - 233600-33-4

Specification

CAS No. 233600-33-4
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Standard InChI Key QWRRLPZJKAWOFL-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1C=CCC[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O

Introduction

ParameterValue
CAS Number233600-33-4
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
IUPAC Namecis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid
Physical StateSolid (at standard conditions)
Functional GroupsCarboxylic acid, Boc-protected amine, Cyclohexene

The compound's structure includes a cyclohexene ring with a double bond at the 3-position, providing a site for potential functionalization through various addition reactions. The presence of both an amino group (protected by a Boc group) and a carboxylic acid functionality in a cis configuration creates a specific spatial arrangement that influences its reactivity patterns and applications in synthesis.

Structural Features and Configuration

The cis configuration of the amino and carboxylic acid groups is a defining characteristic of this compound, distinguishing it from its trans isomer. This stereochemical arrangement is crucial for its function as a building block in organic synthesis, particularly in the development of pharmaceuticals where stereochemistry often plays a vital role in biological activity.

The Boc protecting group (tert-butoxycarbonyl) serves to mask the reactivity of the amino group during synthetic procedures, allowing for selective reactions at other positions in the molecule. This protection strategy is common in peptide chemistry and complex organic synthesis, where controlled reactivity is essential.

Synthesis and Preparation Methods

The synthesis of cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid typically involves multiple steps to ensure the correct stereochemistry and functional group arrangement. Based on standard organic chemistry principles, the preparation generally requires careful control of reaction conditions to maintain the cis configuration.

General Synthetic Approach

Applications in Organic Chemistry

Cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid serves as a versatile building block in organic synthesis, particularly in the development of more complex molecular structures.

Role as a Synthetic Intermediate

The compound functions as a valuable intermediate in organic chemistry due to its specific stereochemistry and functional groups. Its applications include serving as a building block for the synthesis of more complex molecules, where both the stereochemistry and functional group arrangement play important roles in determining the properties of the final products.

Functional Group Transformations

The presence of multiple functional groups allows for various transformations:

  • The carboxylic acid group can undergo esterification, amidation, or reduction reactions

  • The alkene portion of the cyclohexene ring provides opportunities for addition reactions, epoxidation, or hydrogenation

  • The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine for further functionalization

These potential transformations make the compound particularly useful in multi-step syntheses where controlled reactivity is essential.

Pharmaceutical and Biological Applications

The unique structure of cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid makes it valuable in pharmaceutical research and the development of biologically active compounds.

Structure-Activity Relationships

The cis configuration of the amino and carboxylic acid groups creates a specific spatial arrangement that may be important for biological activity in derivative compounds. This stereochemical relationship can influence:

Research utilizing this compound as a starting material can explore these structure-activity relationships to develop more effective therapeutic agents.

Current Research and Future Directions

Research involving cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid continues to expand, particularly in the context of pharmaceutical development and organic synthesis methodology.

Recent Research Applications

Current applications of this compound in research settings focus primarily on the synthesis of complex organic molecules. Its utility as a building block in pharmaceutical development makes it a compound of interest for medicinal chemists working on novel therapeutic agents.

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